Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate
Description
Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate is a furan-based ester derivative featuring a 4-cyanophenylamino propyl side chain. Its molecular formula is C₁₆H₁₅N₂O₃, with a molecular weight of 283.31 g/mol, and it is cataloged under CAS number 1956322-21-6 with a purity of 95% . The compound’s structure combines a furan ring core, a methyl ester group, and a flexible propyl linker terminating in a 4-cyanophenylamine moiety.
Properties
IUPAC Name |
methyl 5-[3-(4-cyanoanilino)propyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-16(19)15-9-8-14(21-15)3-2-10-18-13-6-4-12(11-17)5-7-13/h4-9,18H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLHJPOUXHMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CCCNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with 3-aminopropylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-((4-aminophenyl)amino)propyl)furan-2-carboxylate.
Substitution: 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate as an anticancer agent. Its structure allows for interactions with specific protein targets involved in cancer cell proliferation.
Case Study: Polo-like Kinase 1 (Plk1) Inhibition
- Objective : Investigate the compound's ability to inhibit Plk1, a kinase overexpressed in various cancers.
- Findings : The compound demonstrated significant inhibitory activity against Plk1, with an IC50 value indicating effective potency. Structural modifications were explored to enhance affinity without compromising metabolic stability .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy by modifying different substituents on the furan and phenyl rings. These modifications can enhance binding affinity and selectivity towards cancer cells.
| Modification | Observed Effect |
|---|---|
| Fluoro substitution on phenyl ring | Increased potency against Plk1 |
| Alteration of propyl chain length | Maintained affinity with slight potency variations |
Anti-inflammatory Properties
While primarily studied for its anticancer potential, there is emerging interest in the anti-inflammatory properties of compounds with similar structures. The presence of the furan ring and cyanophenyl moiety may contribute to modulating inflammatory pathways.
Drug Development
The unique structure of this compound makes it a candidate for further development in drug formulation, particularly in creating targeted therapies for cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structure Differences :
- The target compound utilizes a furan ring, whereas analogs in and feature benzofuran (fused benzene-furan) and naphthofuran (fused naphthalene-furan) systems, respectively. The expanded aromatic systems in benzofuran and naphthofuran derivatives enhance molecular rigidity and may improve binding affinity in hydrophobic environments .
Substituent Variations :
- The 4-cyanophenylamino group in the target compound contrasts with the 4-fluorophenyl sulfonamido groups in analogs.
- The methyl ester in the target compound differs from the isopropyl ester in analogs, which introduces steric bulk and may reduce solubility in polar solvents .
Functional Group Analysis
- Amine vs. Sulfonamide: The primary amine in the target compound can participate in hydrogen bonding as both a donor (N–H) and acceptor.
- Ester Groups : Methyl esters are less sterically hindered than isopropyl esters, which may improve metabolic stability in biological systems but reduce lipophilicity .
Research Findings and Discussion
- Synthetic Accessibility : The target compound’s synthesis may benefit from the furan ring’s simplicity compared to fused benzofuran/naphthofuran systems, which require multi-step fusion reactions .
- Crystallography : If crystallized, the target compound’s structure could be resolved using SHELX programs (e.g., SHELXL for refinement), as evidenced by the widespread use of these tools in small-molecule crystallography .
- Structure-Activity Relationships (SAR) : The propyl linker in the target compound introduces conformational flexibility, which could optimize binding in dynamic biological targets compared to rigid sulfonamide-linked analogs .
Biological Activity
Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate (CAS No. 1956322-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- Structural Features : The structure includes a furan ring, a carboxylate group, and an amino propyl chain substituted with a cyanophenyl group.
1. Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar furan and amino substitutions have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A study on related furan derivatives showed that they induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that this compound may exhibit similar effects .
2. PPAR Ligand Activity
Peroxisome proliferator-activated receptors (PPARs) are crucial in regulating lipid metabolism and glucose homeostasis. Compounds that act as PPAR ligands can have therapeutic implications for metabolic disorders.
- Research Findings : In vitro assays demonstrated that certain derivatives of furan compounds enhance glucose uptake in adipocytes by activating PPARγ, indicating that this compound could possess similar PPAR-modulating effects .
1. Inhibition Studies
Preliminary pharmacological studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced lipid accumulation and improved insulin sensitivity.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Fatty Acid Synthase | Competitive | |
| Glucose Transporters | Non-competitive |
2. Toxicity Assessments
Safety evaluations are critical for any new compound. Current data on this compound indicate low toxicity profiles in preliminary assays, but comprehensive toxicological studies are necessary to ascertain safety for human use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-(3-((4-cyanophenyl)amino)propyl)furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis can involve multi-step reactions, starting with functionalization of the furan-2-carboxylate core. A plausible route includes:
- Step 1 : Coupling 2,4-dichlorophenol derivatives or similar aryl halides with furan-2-carboxylic acid via base-mediated nucleophilic substitution (e.g., NaOH or KCO) to introduce the propyl linker .
- Step 2 : Reductive amination or nucleophilic substitution to attach the 4-cyanophenylamino group. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can enhance yield .
- Critical Factors : Base selection (affecting reaction rate), stoichiometry of the amine precursor, and purification via recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Spectroscopy :
- H/C NMR : To verify the furan ring protons (δ 6.2–7.5 ppm), methyl ester (δ 3.7–3.9 ppm), and cyanophenylamino group (δ 7.3–7.6 ppm) .
- HRMS : For exact mass confirmation (e.g., molecular ion peak matching CHNO) .
- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity (>95%) and identify byproducts .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Perform reactions in a fume hood to minimize inhalation risks. Avoid aqueous waste disposal; use organic waste containers .
- Stability : Store at 2–8°C under inert atmosphere (N or Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the compound’s reactivity or stability under varying conditions?
- Methodology :
- Thermochemical Analysis : Calculate Gibbs free energy (ΔG) of hydrolysis or degradation pathways using Gaussian or ORCA software .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Multi-Technique Approach :
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping peaks) by determining the crystal structure .
- 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon assignments for complex substituents .
- Case Study : Discrepancies in melting points (e.g., observed vs. literature) may arise from polymorphic forms; use powder XRD to identify crystalline phases .
Q. How does modifying the 4-cyanophenylamino group impact bioactivity in structure-activity relationship (SAR) studies?
- Experimental Design :
- Analog Synthesis : Replace the cyano group with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups .
- Bioassays : Test analogs for inhibitory activity against target enzymes (IC) or cellular uptake (e.g., fluorescence tagging) .
- Data Interpretation : Correlate Hammett constants (σ) of substituents with activity trends to guide further optimization .
Q. What are the challenges in scaling up the synthesis while maintaining high enantiomeric purity?
- Process Chemistry Considerations :
- Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric amination steps .
- Purification : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) to isolate enantiomers .
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
